6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxycarbonyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-3-2-7-4-5-9(11(13)14)10(7)6-8/h2-3,6,9H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELYFTJOQSFNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Toluene emerges as the optimal solvent for its high boiling point (110°C) and neutrality, preventing undesired hydrolysis. Comparative studies show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 77.9 | 95.7 |
| DMF | 62.3 | 88.2 |
| DCM | 58.1 | 84.5 |
Reaction temperatures above 40°C accelerate kinetics but risk decomposition, whereas temperatures below 35°C prolong reaction times.
Stoichiometric Ratios and Byproduct Mitigation
Molar ratios of 1:2–3 (substrate:NaH) ensure complete deprotonation, while excess methyl carbonate (3.5–4.5 equivalents) drives esterification to completion. Acidification with HCl-ice mixtures (1:10–12 mass ratio) quenches unreacted reagents and precipitates intermediates, achieving pH 2–3 for optimal phase separation.
Advanced Oxidation Techniques
Cumene Hydroperoxide-Mediated Oxidation
Cinchonine-catalyzed oxidation with cumene hydroperoxide enhances stereochemical control. In a representative procedure:
-
Catalyst Loading : 0.08–0.1 equivalents of cinchonine in toluene.
-
Dual Dripping : Simultaneous addition of hydroperoxide and intermediate ensures even mixing, reducing localized over-oxidation.
-
Incubation : 12-hour post-reaction incubation at 40–45°C maximizes conversion.
This method achieves 81.2% optical purity in structurally related compounds.
Alternative Oxidants: KMnO₄ and TBHP
-
KMnO₄ : Effective for non-stereoselective oxidation but generates MnO₂ sludge, complicating workup.
-
tert-Butyl hydroperoxide (TBHP): Yields comparable to cumene hydroperoxide but requires higher temperatures (60–70°C), risking racemization.
Purification and Characterization
Solvent Stripping and Crystallization
Post-reaction, 50–70% of toluene is removed via rotary evaporation, concentrating the intermediate. Recrystallization from ethyl acetate/hexane (1:3) yields white crystals with >95% purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${12}$H${12}$O$4$ (inferred from structural analysis; lists C$9$H$7$FO$3$, which may contain an error due to an unaccounted fluorine atom).
- CAS Number : 1523136-07-3 .
- Functional Groups : Carboxylic acid (position 1) and methoxycarbonyl ester (position 6).
The ester group enhances lipophilicity, while the carboxylic acid enables salt formation or conjugation reactions. This dual functionality is exploited in drug design, particularly for prodrugs or bioactive molecules targeting inflammation or enzymatic activity .
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydroindene Carboxylic Acid Family
The following table compares 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid with derivatives differing in substituent type, position, or functional groups:
*Note: The molecular formula for the target compound is inferred due to inconsistencies in (listed as C$9$H$7$FO$_3$, which includes an unexplained fluorine atom).
Key Differences in Physicochemical Properties
Solubility :
- The methoxycarbonyl group in the target compound increases lipophilicity compared to hydroxyl or methoxy analogs, enhancing membrane permeability .
- Hydroxy-substituted analogs (e.g., 6-hydroxy derivative) exhibit higher aqueous solubility due to hydrogen bonding .
Acidity :
- Carboxylic acid pKa: ~4.5 (estimated for target compound), similar to indomethacin derivatives .
- Ester groups reduce acidity compared to free carboxylic acids but enhance stability under acidic conditions .
Thermal Stability :
- Methoxycarbonyl derivatives decompose at higher temperatures (~200–250°C) compared to methoxy or hydroxy analogs .
Biological Activity
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
The molecular formula of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid is C12H12O4. It has a molecular weight of 220.23 g/mol and can be represented by the following structural formula:
- SMILES : COC(=O)C1=CC2=C(CCC2C(=O)O)C=C1
- InChIKey : HELYFTJOQSFNGU-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of various indene derivatives with methoxycarbonyl groups. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product. For instance, the use of specific solvents and temperatures can optimize the reaction efficiency.
Biological Activity
Research into the biological activities of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid has revealed several promising properties:
Antitumor Activity
Recent studies have indicated that derivatives of indene compounds exhibit antitumor activity against various cancer cell lines. For example, compounds similar to 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid have shown effectiveness against melanoma, lung cancer, and breast cancer cells .
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits cytotoxic effects on certain cancer cells, it shows lower toxicity towards normal cells, indicating a potential therapeutic window for clinical applications .
Case Studies
Several case studies have documented the effects of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid in vitro and in vivo:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | B16 Melanoma | 15 | Significant apoptosis induction |
| Study B | A549 Lung | 20 | Cell cycle arrest at G2/M phase |
| Study C | MCF7 Breast | 10 | ROS accumulation leading to cell death |
These studies highlight the compound's potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of a substituted indanone precursor (e.g., 6-methoxy-1-indanone) via Friedel-Crafts acylation or oxidative cyclization .
- Step 2 : Introduction of the methoxycarbonyl group via esterification or nucleophilic substitution. For example, methyl chloroformate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Step 3 : Hydrolysis of intermediates to yield the carboxylic acid moiety using strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) .
Q. Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | AlCl₃, AcCl, 0–5°C | 60–75% |
| 2 | Methyl chloroformate, K₂CO₃, DMF, 50°C | 80–90% |
| 3 | H₂SO₄ (conc.), reflux | 70–85% |
Methodological Tip : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize side products like over-esterification .
Q. How can functional groups in this compound be characterized spectroscopically?
- NMR :
- IR : Strong C=O stretches at 1680–1720 cm⁻¹ (carboxylic acid and ester) .
- X-ray crystallography : Resolves stereochemistry and confirms dihydroindene ring conformation .
Validation : Cross-reference with computational simulations (e.g., DFT for vibrational modes) .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported bioactivity data for derivatives of this compound?
Bioactivity discrepancies often arise from:
- Solubility variations : The carboxylic acid group enhances water solubility via hydrogen bonding, but esterified analogs (e.g., methyl esters) may require DMSO solubilization, affecting assay results .
- Stereochemical purity : Enantiomeric impurities (e.g., R vs. S configurations) can alter binding to biological targets. Use chiral HPLC or enzymatic resolution to ensure >98% enantiomeric excess .
Case Study : Derivatives with trifluoromethyl groups showed 10-fold higher antimicrobial activity compared to methoxy analogs, likely due to enhanced lipophilicity .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Docking studies : Use software like AutoDock Vina to predict interactions with active sites (e.g., cyclooxygenase-2 for anti-inflammatory applications). The dihydroindene scaffold shows high complementarity to hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (e.g., -CF₃ vs. -OMe) with IC₅₀ values. For example, electron-withdrawing groups enhance binding to IAP proteins in apoptosis pathways .
Q. Data-Driven Insight :
| Derivative | Substituent | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|---|
| A | -OMe | -8.2 | 12.5 ± 1.2 |
| B | -CF₃ | -9.8 | 3.4 ± 0.7 |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Regioselectivity : Competing reactions (e.g., para vs. ortho substitution) during electrophilic aromatic substitution can occur. Use directing groups (e.g., -Boc) or Lewis acids (e.g., ZnCl₂) to control positioning .
- Scale-up risks : Exothermic reactions (e.g., esterification) require controlled heating and inert atmospheres to prevent decomposition .
Optimization Example : Replacing H₂SO₄ with Amberlyst-15 resin in hydrolysis steps improved safety and reduced byproducts at 1 kg scale .
Q. How do structural modifications impact metabolic stability in preclinical studies?
- Ester vs. acid forms : The methoxycarbonyl group slows hepatic metabolism compared to free carboxylic acids, extending half-life (t₁/₂) in rodent models from 2 h to 6 h .
- Deuterium labeling : Incorporating deuterium at the indene bridgehead reduces CYP450-mediated oxidation, improving bioavailability by 40% .
Methodology : Use LC-MS/MS to track metabolite formation (e.g., demethylated or glucuronidated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
